ethyl 2-(1H-imidazol-1-yl)butanoate
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Overview
Description
Ethyl 2-(1H-imidazol-1-yl)butanoate is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . This compound is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological and chemical properties, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1H-imidazol-1-yl)butanoate typically involves the reaction of imidazole with ethyl 2-bromobutanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1H-imidazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Ethyl 2-(1H-imidazol-1-yl)butanol.
Substitution: 2-(1H-imidazol-1-yl)butanoic acid.
Scientific Research Applications
Ethyl 2-(1H-imidazol-1-yl)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(1H-imidazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Ethyl 2-(1H-imidazol-1-yl)butanoate can be compared with other imidazole derivatives, such as:
2-(1H-imidazol-1-yl)acetic acid: This compound has a similar structure but with a shorter carbon chain.
2-(1H-imidazol-1-yl)propanoic acid: This compound has an additional methyl group compared to this compound.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties that can be exploited in various applications .
Properties
IUPAC Name |
ethyl 2-imidazol-1-ylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-8(9(12)13-4-2)11-6-5-10-7-11/h5-8H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAAIBCLVLGQBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=CN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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